7-((Benzyloxy)methoxy)-4-(trifluoromethyl)-2H-chromen-2-one
Overview
Description
The compound “7-((Benzyloxy)methoxy)-4-(trifluoromethyl)-2H-chromen-2-one” is a complex organic molecule. It contains a trifluoromethyl group, which is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The trifluoromethyl group, in particular, could have significant implications for the compound’s overall structure .
Chemical Reactions Analysis
The trifluoromethyl group is often incorporated into organic motifs through trifluoromethylation of carbon-centered radical intermediates . This could potentially be a key reaction involving this compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its trifluoromethyl group, which is known to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .
Scientific Research Applications
Antimicrobial Activity
A study by Mandala et al. (2013) synthesized novel compounds related to 7-((Benzyloxy)methoxy)-4-(trifluoromethyl)-2H-chromen-2-one and assessed their antimicrobial activity. They found significant antibacterial and antifungal activities, comparable to standard treatments. The study also involved molecular modeling to understand the interaction with oxidoreductase protein organisms (Mandala et al., 2013).
Synthesis and Application in Photochromic Materials
Research by Rawat et al. (2006) described the synthesis of compounds including 7-((Benzyloxy)methoxy)-4-(trifluoromethyl)-2H-chromen-2-one, which are utilized in the production of photochromic materials. These compounds show potential in developing materials that change color in response to light (Rawat, Prutyanov, & Wulff, 2006).
Synthetic Methodology
A study by Coelho et al. (1992) discussed an improved procedure for preparing chromenes, including compounds similar to 7-((Benzyloxy)methoxy)-4-(trifluoromethyl)-2H-chromen-2-one. This research contributes to the development of more efficient synthetic methods for such compounds (Coelho et al., 1992).
Fluorescence Properties
Shi et al. (2017) synthesized and characterized compounds including those related to 7-((Benzyloxy)methoxy)-4-(trifluoromethyl)-2H-chromen-2-one, observing their excellent fluorescence properties in both ethanol solution and solid state. This suggests potential applications in fluorescence-based technologies (Shi, Liang, & Zhang, 2017).
Photochemical Transformations
Khanna et al. (2015) explored the phototransformation of similar compounds, leading to products with unique tetracyclic scaffolds. This research highlights the utility of these compounds in photochemical studies, which could be significant in the development of new materials or chemical processes (Khanna, Dalal, Kumar, & Kamboj, 2015).
Oxidative Aromatization
A study by Bonacorso et al. (2012) demonstrated the use of oxidative aromatization to create 3-acyl-2-hydroxy-5-alkoxy-4-aryl-2-(trifluoromethyl)chromanes from tetrahydro-2H-chromen-5(6H)-ones. This process is relevant for synthesizing complex molecules that could have various applications, including in material science (Bonacorso et al., 2012).
Future Directions
properties
IUPAC Name |
7-(phenylmethoxymethoxy)-4-(trifluoromethyl)chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3O4/c19-18(20,21)15-9-17(22)25-16-8-13(6-7-14(15)16)24-11-23-10-12-4-2-1-3-5-12/h1-9H,10-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMPACFWCQYKAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCOC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-((Benzyloxy)methoxy)-4-(trifluoromethyl)-2H-chromen-2-one | |
CAS RN |
277309-33-8 | |
Record name | 7-[(benzyloxy)methoxy]-4-(trifluoromethyl)-2H-chromen-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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